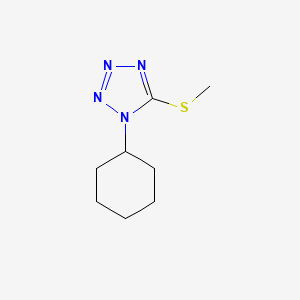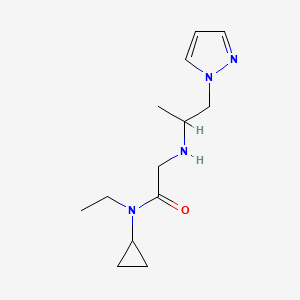![molecular formula C11H5Cl2F2NO4S2 B7571078 5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)
5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid, commonly referred to as DAS181, is a small molecule drug that has shown promising results in treating respiratory viral infections. It was first identified in 2003 by researchers at the University of Alabama at Birmingham and has since been the subject of numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
DAS181 exerts its antiviral effects by cleaving the sialic acid receptors on the surface of respiratory epithelial cells, which are the primary target of respiratory viral infections. By removing these receptors, DAS181 prevents the virus from attaching to and infecting the cells, thereby inhibiting viral replication and reducing the severity of symptoms.
Biochemical and physiological effects:
DAS181 has been shown to be well-tolerated in both animal and human studies, with no significant adverse effects reported. In addition to its antiviral effects, DAS181 has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic benefits in treating respiratory viral infections.
実験室実験の利点と制限
One of the main advantages of DAS181 as a research tool is its specificity for respiratory viral infections, which allows for targeted investigation of the effects of these viruses on respiratory epithelial cells. However, one limitation of DAS181 is its relatively low yield in the synthesis process, which can make it challenging to obtain sufficient quantities for large-scale studies.
将来の方向性
There are several potential future directions for research on DAS181, including the development of more efficient synthesis methods to increase its yield, the investigation of its potential use in treating other respiratory viral infections, and the exploration of its anti-inflammatory properties in other disease contexts. Additionally, further studies are needed to fully elucidate the mechanism of action of DAS181 and its potential interactions with other drugs and compounds.
合成法
The synthesis of DAS181 involves several steps, starting with the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,6-difluorobenzoic acid to yield the intermediate compound, which is subsequently treated with sulfonyl chloride to form the final product. The overall yield of the synthesis process is approximately 20%.
科学的研究の応用
DAS181 has been extensively studied for its potential use in treating respiratory viral infections, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In preclinical studies, DAS181 has been shown to effectively inhibit viral replication and reduce the severity of symptoms in animal models of these infections. Clinical trials have also shown promising results, with DAS181 demonstrating a favorable safety profile and potential efficacy in treating RSV infection in immunocompromised patients.
特性
IUPAC Name |
5-[(2,5-dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F2NO4S2/c12-9-3-8(10(13)21-9)22(19,20)16-7-1-4(11(17)18)5(14)2-6(7)15/h1-3,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJNTMISDPDNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NS(=O)(=O)C2=C(SC(=C2)Cl)Cl)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)

![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)






